molecular formula C9H7F3O2 B6261651 3-(2,4,6-trifluorophenyl)propanoic acid CAS No. 1102373-38-5

3-(2,4,6-trifluorophenyl)propanoic acid

Cat. No. B6261651
CAS RN: 1102373-38-5
M. Wt: 204.1
InChI Key:
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Description

“3-(2,4,6-trifluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7F3O2 . The compound has a molecular weight of 204.15 . It is a derivative of propanoic acid where the hydrogen atoms of the phenyl group are partially replaced by fluorine atoms .


Molecular Structure Analysis

The InChI code for “3-(2,4,6-trifluorophenyl)propanoic acid” is 1S/C9H7F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h2-3H,1,4H2,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Medicine

3-(2,4,6-trifluorophenyl)propanoic acid: is explored in medicine for its potential role in drug synthesis and design. Its trifluorophenyl group could be crucial in the development of new pharmacophores, which are parts of a molecule responsible for its biological activity .

Agriculture

In agriculture, this compound may serve as a precursor for the synthesis of agrochemicals. The fluorinated phenyl group often imparts enhanced stability and bioactivity to the resulting agricultural products .

Material Science

Material scientists investigate 3-(2,4,6-trifluorophenyl)propanoic acid for creating novel polymers and coatings. The trifluorophenyl moiety can confer unique electrical and thermal properties to materials .

Environmental Science

Environmental scientists are interested in the compound for its potential use in environmental remediation processes. Its structural components could be key in synthesizing compounds that help in the breakdown or sequestration of pollutants .

Biochemistry

In biochemistry, 3-(2,4,6-trifluorophenyl)propanoic acid is valuable for studying enzyme interactions and mechanisms. The compound’s ability to interact with various biological molecules makes it a useful tool in enzymatic studies and assays .

Pharmacology

Pharmacologically, the compound is being studied for its efficacy in modulating biological pathways. It could be used to synthesize ligands that target specific receptors or enzymes within the body, potentially leading to new treatments .

Analytical Chemistry

Analytical chemists utilize 3-(2,4,6-trifluorophenyl)propanoic acid in the development of new analytical methods. Its unique chemical properties can aid in the detection and quantification of various substances .

Organic Synthesis

Finally, in organic synthesis, this compound is a valuable building block. Its reactivity allows for the creation of complex molecules, and its fluorinated aromatic ring is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing carbon-carbon bonds in many organic molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4,6-trifluorophenyl)propanoic acid involves the introduction of a trifluorophenyl group onto a propanoic acid molecule.", "Starting Materials": [ "Benzene", "Chloroacetic acid", "Sodium hydroxide", "Bromine", "Hydrogen peroxide", "Sodium borohydride", "Sodium hydroxide", "2,4,6-trifluorophenol" ], "Reaction": [ "Bromination of benzene to form bromobenzene", "Grignard reaction of bromobenzene with chloroacetic acid to form 2-(bromophenyl)acetic acid", "Hydrolysis of 2-(bromophenyl)acetic acid with sodium hydroxide to form 2-(phenyl)acetic acid", "Oxidation of 2-(phenyl)acetic acid with hydrogen peroxide to form 2-(phenyl)acetic acid hydroperoxide", "Reduction of 2-(phenyl)acetic acid hydroperoxide with sodium borohydride to form 3-(phenyl)propanoic acid", "Esterification of 3-(phenyl)propanoic acid with 2,4,6-trifluorophenol using sodium hydroxide as a catalyst to form 3-(2,4,6-trifluorophenyl)propanoic acid" ] }

CAS RN

1102373-38-5

Product Name

3-(2,4,6-trifluorophenyl)propanoic acid

Molecular Formula

C9H7F3O2

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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